

Endogenous Palmitoyl Carnitine: A Comprehensive Technical Guide on Tissue Levels and Quantification

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Compound of Interest

Compound Name: *palmitoyl carnitine*

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Introduction

Palmitoyl carnitine, an ester derivative of carnitine and palmitic acid, is a critical intermediate in cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β -oxidation, a key process for ATP production.[1] The concentration of **palmitoyl carnitine** in various tissues is a dynamic indicator of fatty acid metabolism and can be altered in various physiological and pathological states, including metabolic disorders and cardiovascular diseases. This technical guide provides an in-depth overview of the endogenous levels of **palmitoyl carnitine** in different tissues, detailed experimental protocols for its quantification, and a visualization of its role in metabolic pathways.

Data Presentation: Endogenous Levels of Palmitoyl Carnitine

The following table summarizes the quantitative data on endogenous **palmitoyl carnitine** levels in various tissues from different species. These values can vary based on the physiological state, diet, and analytical methods used.

Tissue	Species	Concentration	Notes	Reference
Human				
Plasma	Human	0.15 ± 0.17 µM	Children (1-13 years old)	[2]
Plasma	Human	Not Quantified	Detected in adults	[2]
Plasma	Human (Type 2 Diabetes)	Significantly higher than controls	During insulin clamp at fasting	[3]
Plasma	Human (Acute Decompensated Cirrhosis)	1.51-fold higher than healthy individuals	[4]	
Skeletal Muscle	Human	~0.3 - 0.6 nmol/g wet weight	Estimated from graphical data in young, fit elderly, and frail elderly individuals.	[1]
Heart	Human (End-stage heart failure)	Significantly greater than controls	[5]	
Liver	Human (Nonalcoholic fatty liver disease)	Positive correlation with long-chain acylcarnitines	[6]	
Rodent				
Plasma	Mouse	~20-fold greater in Cpt2Sk-/- mice	Compared to control mice.	[7]
Skeletal Muscle	Mouse (Cpt2Sk-/-)	Substantial accumulation	~20-fold greater than control mice.	[7]

Skeletal Muscle	Rat	Not specified, but profiles altered by diet	Overexpression of CPT1 did not alter acylcarnitine profiles.	[8][9]
Heart	Rat	0.7 to 64.5 mmoles/kg dry weight	After 30 min exposure to 0.7 to 100 μ M extracellular palmitoyl carnitine.	[10]
Liver	Mouse (Fetal)	Not specified, but affects erythroid colony formation	In vitro cell culture.	[11]
Liver	Mouse	~2- to 3-fold increase in Cpt2 knockout	Following a ketogenic diet.	[12]
Liver	Rat	Not specified, but CPT-1 activity is regulated by starvation		[7]

Experimental Protocols

The accurate quantification of **palmitoyl carnitine** in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Tissue Sample Preparation

a. Homogenization:

- Weigh approximately 20-50 mg of frozen tissue.

- Add 1 mL of ice-cold 80% methanol/water solution containing an isotopically labeled internal standard (e.g., d3-**palmitoyl carnitine**).
- Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
- Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.[13]
- Collect the supernatant for further processing.

b. Protein Precipitation:

- To the supernatant from the homogenization step, or to a plasma/serum sample, add 3 volumes of ice-cold acetonitrile.
- Vortex the mixture for 30 seconds.
- Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

a. Chromatographic Separation:

- Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[2][14]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A gradient elution is employed, starting with a high aqueous phase and gradually increasing the organic phase to elute **palmitoyl carnitine**.
- Flow Rate: Typically 0.3-0.5 mL/min.

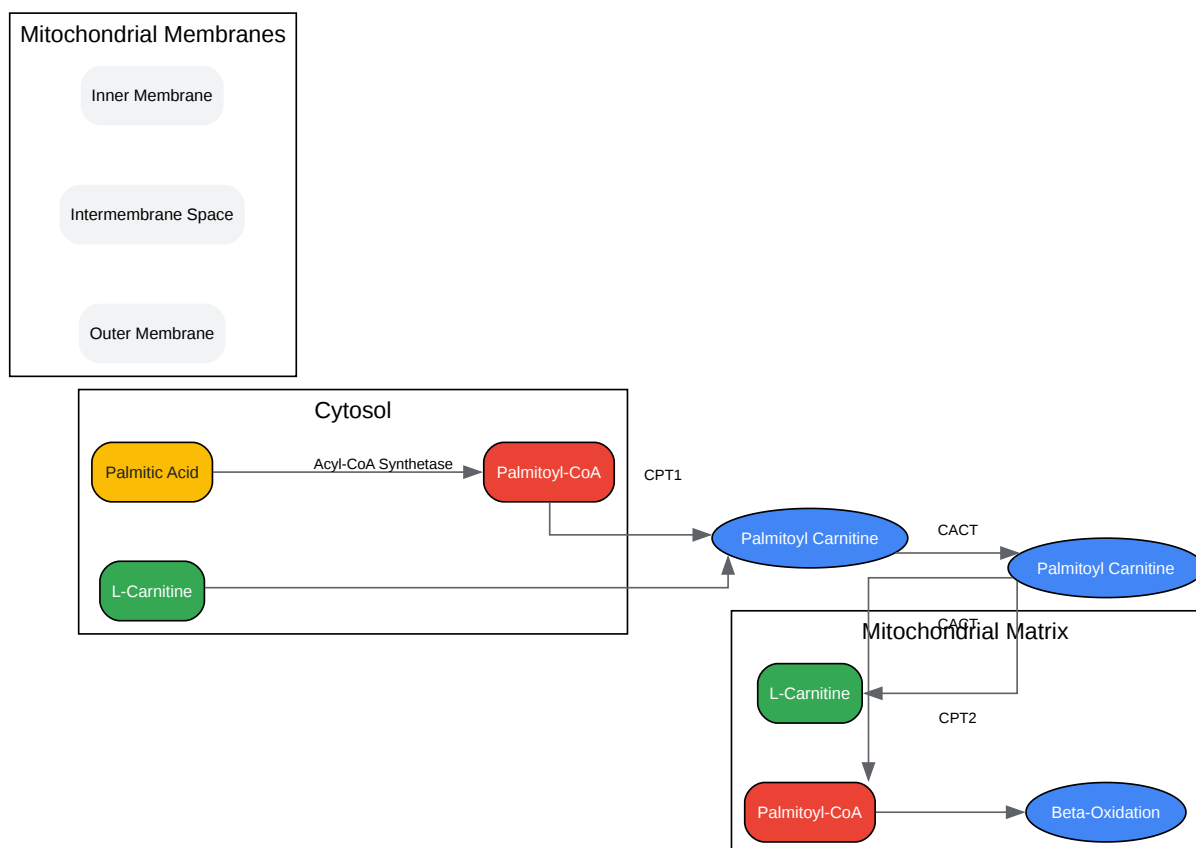
b. Mass Spectrometry Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Palmitoyl carnitine**: Precursor ion (Q1) m/z 400.4 -> Product ion (Q3) m/z 85.1
 - d3-**Palmitoyl carnitine** (Internal Standard): Precursor ion (Q1) m/z 403.4 -> Product ion (Q3) m/z 85.1
- Collision Energy: Optimized for the specific instrument, typically in the range of 20-35 eV.

Mandatory Visualizations

Signaling Pathway: The Carnitine Shuttle

The following diagram illustrates the crucial role of **palmitoyl carnitine** in the transport of long-chain fatty acids into the mitochondria for β -oxidation.

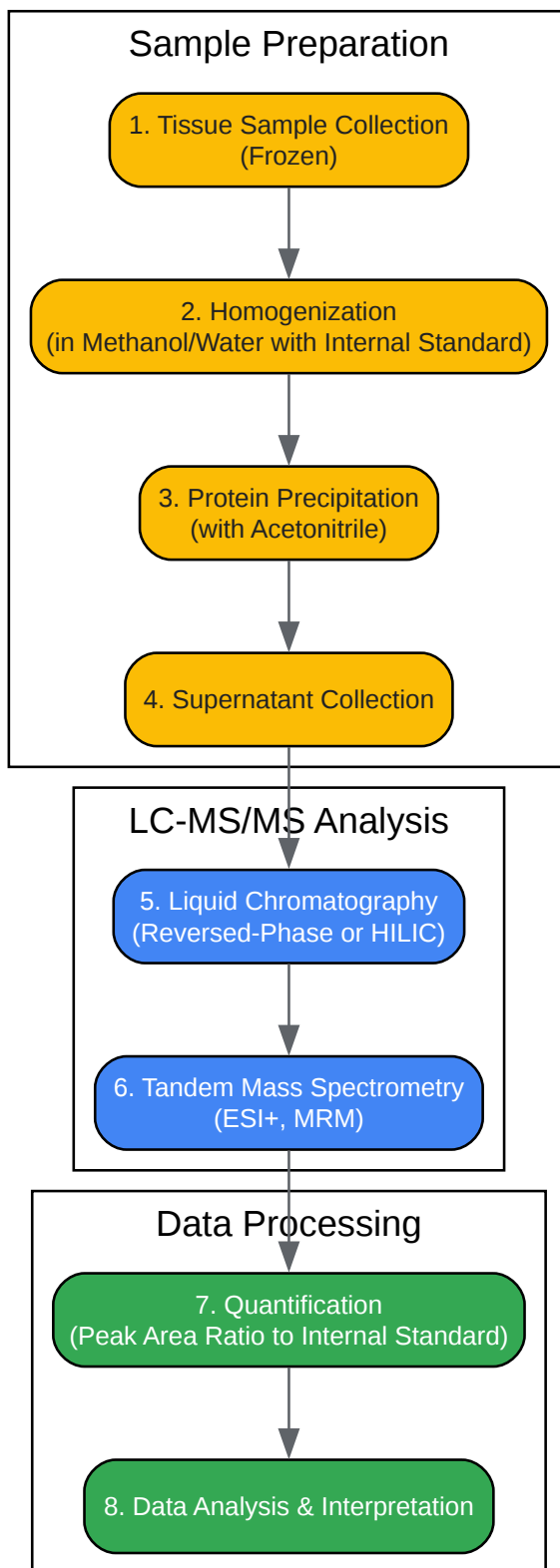


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Caption: The Carnitine Shuttle Pathway.

Experimental Workflow: Quantification of Palmitoyl Carnitine

The diagram below outlines the key steps involved in the quantification of **palmitoyl carnitine** from biological tissue samples.



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